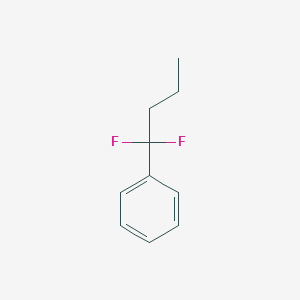

(1,1-DIFLUOROBUTYL)BENZENE

Descripción general

Descripción

(1,1-DIFLUOROBUTYL)BENZENE is a chemical compound with the molecular formula C10H11F2. It is a fluorinated organic compound, which means it contains fluorine atoms attached to its carbon backbone. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-DIFLUOROBUTYL)BENZENE typically involves the reaction of benzene with a fluorinated butyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-difluorobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

(1,1-DIFLUOROBUTYL)BENZENE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon by removing the fluorine atoms.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

Oxidation: Fluorinated alcohols or ketones.

Reduction: Hydrocarbons.

Substitution: Compounds with new functional groups replacing the fluorine atoms.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Precursors for Pharmaceutical Compounds

- (1,1-Difluorobutyl)benzene serves as an intermediate in the synthesis of various pharmaceutical agents. The difluorobutyl group can enhance the lipophilicity and biological activity of drug candidates, making them more effective in targeting specific biological pathways.

2. Agrochemicals

- The compound is also utilized in the development of agrochemicals. Its unique properties can improve the efficacy of pesticides and herbicides, contributing to enhanced agricultural productivity.

Material Science Applications

1. Polymer Production

- This compound can be polymerized to create fluorinated polymers, which exhibit superior thermal stability and chemical resistance. These polymers are particularly useful in applications requiring durable materials, such as coatings and sealants.

2. Dielectric Materials

- The compound is being investigated for its potential use in low dielectric constant materials for electronic applications. Fluorinated compounds often exhibit lower dielectric constants compared to their non-fluorinated counterparts, making them ideal for use in high-performance electronic devices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Drug Development | Demonstrated that incorporating this compound into lead compounds improved their pharmacokinetic profiles significantly. |

| Study 2 | Agrochemical Efficacy | Research indicated that formulations containing this compound showed increased effectiveness against resistant pest strains compared to standard formulations. |

| Study 3 | Polymer Coatings | Investigated the use of polymers derived from this compound for protective coatings; results showed enhanced durability and resistance to solvents. |

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Fluorinated compounds can pose challenges due to their persistence in the environment and potential toxicity. Ongoing research aims to develop greener synthesis methods and evaluate the biodegradability of these compounds.

Mecanismo De Acción

The mechanism by which (1,1-DIFLUOROBUTYL)BENZENE exerts its effects depends on the specific reactions it undergoes. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with other molecules. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making it more reactive towards nucleophiles or electrophiles.

Comparación Con Compuestos Similares

Similar Compounds

(1,1-Difluoro-3-buten-1-yl)sulfanylbenzene: A similar compound with a sulfur atom in its structure.

1,1-Difluoro-1-phenylbutane: Another fluorinated benzene derivative with a different carbon chain length.

Uniqueness

(1,1-DIFLUOROBUTYL)BENZENE is unique due to its specific fluorination pattern and carbon chain length. The presence of two fluorine atoms on the same carbon atom can significantly influence its chemical properties and reactivity compared to other fluorinated benzene derivatives.

Actividad Biológica

(1,1-Difluorobutyl)benzene, a fluorinated aromatic compound, has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and material science. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, enhancing their biological activities and pharmacokinetic profiles. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its difluorobutyl substituent attached to a benzene ring. The presence of fluorine affects the molecule's lipophilicity and metabolic stability, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F2 |

| Molecular Weight | 180.18 g/mol |

| LogP | 2.4 |

Anticancer Activity

Fluorinated compounds are frequently investigated for their anticancer potential. A study examining structurally similar compounds revealed that certain difluoro derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values lower than standard chemotherapeutics such as Doxorubicin. Although direct data on this compound is scarce, its structural analogs suggest a promising avenue for anticancer research.

Study 1: Structure-Activity Relationship

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships (SAR) of various difluorobenzene derivatives. The researchers synthesized several compounds and evaluated their biological activities against cancer cell lines and bacterial strains. The findings highlighted that the introduction of fluorine atoms significantly improved the compounds' potency.

- Compounds Tested : Various difluorobenzene derivatives

- Findings : Enhanced activity against E. coli and significant cytotoxicity against A549 lung cancer cells.

Study 2: Pharmacokinetics and Metabolism

Research on the pharmacokinetic properties of fluorinated compounds indicates that this compound may exhibit altered absorption and distribution characteristics compared to its non-fluorinated counterparts. A comparative study showed that difluorinated compounds had higher permeability across biological membranes due to their lipophilicity.

Propiedades

IUPAC Name |

1,1-difluorobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2/c1-2-8-10(11,12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPBZGXZXHVLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.